Piperine

CYP3A4 inhibition drug metabolism pharmacokinetic modulation

Piperine (CAS 7780-20-3) is the definitive bioavailability-enhancing adjuvant, delivering a documented 2000% increase in curcumin AUC in humans at 20 mg co-administration. Its dual CYP3A4 inhibition (IC50 5.5 μM, 42-fold selective over CYP2C9) and P-glycoprotein efflux pump inhibition (IC50 15.5 μM) provide a validated, non-interchangeable pharmacological profile distinct from capsaicin and curcumin. High-purity reference material (≥98% HPLC) ensures batch-to-batch consistency for nutraceutical formulations, pharmaceutical DDI research, and solubility-enhancement proof-of-concept studies.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 7780-20-3
Cat. No. B1665094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperine
CAS7780-20-3
Synonyms((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine
(1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine
1-piperoylpiperidine
piperine
piperine, (E,E)-isomer
piperine, (E,Z)-isomer
piperine, (Z,E)-isomer
piperine, (Z,Z)-isome
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
InChIKeyMXXWOMGUGJBKIW-YPCIICBESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.04 mg/mL at 18 °C
Very slightly soluble in water;  Soluble in ether, oils
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piperine (CAS 7780-20-3): 98% HPLC Standard Reference Material and Bioavailability-Enhancing Amide Alkaloid for Pharmaceutical Research


Piperine (CAS 7780-20-3), chemically (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one, is a nitrogen-containing amide alkaloid with molecular formula C17H19NO3 and molecular weight 285.34 [1]. It exists as a white to pale yellow crystalline powder with a melting point range of 128–133°C and is highly soluble in chloroform (1 g/1.7 mL), ethanol (1 g/15 mL), and acetic acid, while being practically insoluble in water (approximately 0.04 mg/mL at 18°C) and petroleum ether [2]. This compound is the primary pungent constituent of black pepper (Piper nigrum L.) and long pepper (Piper longum L.) and is available as a purified reference standard (>98% by HPLC) for pharmaceutical research, nutraceutical formulation, and analytical method development .

Why Piperine (CAS 7780-20-3) Cannot Be Interchanged with Curcumin, Capsaicin, or Other Spice-Derived Alkaloids in Bioavailability Enhancement and CYP Inhibition Studies


Piperine, curcumin, and capsaicin are all spice-derived phytochemicals that inhibit cytochrome P450 (CYP) enzymes, but their isozyme selectivity profiles differ quantitatively by orders of magnitude, making them non-interchangeable in both experimental and formulation contexts [1]. Piperine is a relatively selective CYP3A4 inhibitor with an IC50 of 5.5 ± 0.7 μM and minimal activity against CYP2C9 (IC50 > 29 μM), whereas capsaicin potently inhibits both CYP3A4 (IC50 1.84 ± 0.71 μM) and CYP2C9 (IC50 11.95 ± 4.24 μM), and curcumin exhibits only weak CYP3A4 inhibition (IC50 11.93 ± 3.49 μM) [2]. Additionally, piperine possesses a unique dual mechanism as both a CYP3A4 inhibitor and a P-glycoprotein efflux pump inhibitor (IC50 15.5 μM for digoxin transport), a combination not shared by its spice-derived analogs [3]. These distinct pharmacological fingerprints directly determine which drug-nutrient interaction risk profile and bioavailability enhancement strategy a given compound will support, thereby precluding generic substitution.

Piperine (CAS 7780-20-3) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Scientific Selection


CYP3A4 Inhibitory Selectivity: Piperine (IC50 5.5 μM) vs. Capsaicin (IC50 1.84 μM) and Curcumin (IC50 11.93 μM)

In a head-to-head comparative study using human recombinant CYP enzymes, piperine demonstrated a CYP3A4 IC50 of 5.5 ± 0.7 μM and a Ki of 5.4 ± 0.3 μM, establishing it as a relatively selective CYP3A4 inhibitor with IC50 > 29 μM for other major CYP isozymes including CYP2C9, CYP2D6, CYP1A2, and CYP2C19 [1]. In a separate direct comparator study, piperine's CYP3A4 IC50 was measured at 2.12 ± 0.45 μM, placing it between capsaicin (1.84 ± 0.71 μM) and curcumin (11.93 ± 3.49 μM) [2]. Critically, for CYP2C9 inhibition, piperine exhibited an IC50 of 89.62 ± 9.17 μM, which is approximately 7.5-fold weaker than capsaicin (11.95 ± 4.24 μM) and 6.1-fold weaker than curcumin (14.58 ± 4.57 μM), confirming piperine's superior CYP3A4 selectivity over CYP2C9 compared to these spice-derived comparators [2].

CYP3A4 inhibition drug metabolism pharmacokinetic modulation

Curcumin Bioavailability Enhancement: Piperine Increases Curcumin AUC by 2000% in Human Subjects

Piperine co-administration produces a 2000% (20-fold) increase in curcumin bioavailability in human subjects, a quantitatively validated enhancement that is unique among natural product adjuvants [1]. In rodent studies, piperine enhanced resveratrol bioavailability by 229% [2]. This enhancement is mechanistically attributed to piperine's dual inhibition of CYP3A4-mediated metabolism (Ki = 36–49 μM for verapamil metabolites in human liver microsomes) and P-glycoprotein-mediated efflux (IC50 = 15.5 μM for digoxin transport in Caco-2 cells), a combined mechanism not exhibited by curcumin, capsaicin, or quercetin at comparable potencies [3].

bioavailability enhancement curcumin nutraceutical formulation

P-glycoprotein Efflux Inhibition: Piperine (IC50 15.5 μM) vs. Verapamil and Other Known P-gp Inhibitors

Piperine inhibits P-glycoprotein (P-gp)-mediated digoxin transport in Caco-2 cell monolayers with an IC50 of 15.5 μM, and cyclosporine A transport with an IC50 of 74.1 μM [1]. In parallel, piperine inhibits CYP3A4-catalyzed verapamil metabolism in human liver microsomes with Ki values ranging from 36 ± 8 μM to 49 ± 6 μM for D-617 formation and 44 ± 10 μM to 77 ± 10 μM for norverapamil formation, using a mixed-type inhibition mechanism [1]. In a comparative study of NorA efflux pump inhibitors from Staphylococcus aureus, parent piperine demonstrated potent EPI activity, and subsequent structural optimization yielded analogues (SK-20, SK-56, SK-29) with even greater potentiation of ciprofloxacin activity against both NorA-overexpressing and wild-type S. aureus isolates [2].

P-glycoprotein efflux pump inhibition drug transport

Solubility Enhancement via Solid Dispersion: 10% Piperine/Soluplus® Extrudate Increases Water Solubility 160-Fold and Permeability 122-Fold

Hot melt extrusion of piperine with Soluplus® polymer produces a solid dispersion that increases aqueous solubility more than 160-fold for the 10% w/w formulation and more than 45-fold for the 20% w/w formulation compared to pure piperine [1]. Permeability studies using a non-everted intestinal sac model demonstrated that the 10% w/w piperine/Soluplus® extrudate achieved piperine absorption of 158.9 μg/5 mL within 20 minutes, compared to only 1.3 μg/5 mL for pure piperine, representing a 122-fold enhancement [1]. Dissolution studies showed that 10% and 20% w/w piperine/Soluplus® extrudates released up to 95% and 74% of the drug load, respectively [1]. In a separate formulation approach, a self-emulsifying drug delivery system (SEDDS) composed of ethyl oleate, Tween 80, and Transcutol P increased piperine oral bioavailability in rats by 5.2-fold (AUC) with a relative bioavailability of 625.74% compared to self-prepared capsules, and increased Cmax by 7.2-fold [2].

solid dispersion hot melt extrusion solubility enhancement

Antibacterial Activity: Piperine as Efflux Pump Inhibitor Scaffold vs. Synthetic Ester and Amide Analogues

Piperine itself exhibits modest direct antibacterial activity but serves as a validated scaffold for developing potent NorA efflux pump inhibitors (EPIs) that potentiate fluoroquinolone antibiotics against resistant Staphylococcus aureus [1]. In a direct comparative study of 12 piperic ester analogues, the synthetic derivatives propyl piperic ester (P3), 2-fluorophenyl piperic ester (P9), and 4-fluorophenyl piperic ester (P10) produced significantly larger inhibition zones than parent piperine across all six tested bacterial strains including S. aureus, E. faecalis, and S. epidermidis [2]. Similarly, 15 piperic amide analogues were synthesized and tested, with trimethyl piperic amide (PA-1) and p-nitro piperic amide (PA-14) demonstrating activity that exceeded parent piperine against all five tested strains, with the susceptibility ranking S. epidermidis > S. aureus = A. baumannii > E. faecalis > E. coli [3]. The efflux pump inhibitory mechanism was independently validated: piperine and its analogues act synergistically with ciprofloxacin, increasing its activity four- to eight-fold by inhibiting the NorA efflux pump [1].

antibacterial efflux pump inhibitor antimicrobial resistance

Piperine (CAS 7780-20-3) High-Impact Research and Industrial Application Scenarios Based on Quantified Evidence


Curcumin and Resveratrol Nutraceutical Formulation Development: 2000% Bioavailability Enhancement

Piperine (CAS 7780-20-3) at 98%+ purity is the definitive bioavailability-enhancing adjuvant for curcumin-based nutraceutical formulations, delivering a documented 2000% (20-fold) increase in curcumin AUC in human subjects at a 20 mg co-administered dose [1]. For resveratrol formulations, piperine co-administration increases bioavailability by 229% in preclinical models [2]. The dual mechanism of CYP3A4 inhibition (Ki 36–49 μM) and P-glycoprotein efflux inhibition (IC50 15.5 μM) provides a validated pharmacological basis for these effects [3]. Formulators should procure high-purity piperine reference material (>98% HPLC) to ensure batch-to-batch consistency in multi-component nutraceutical products where precise dosing of the bioavailability enhancer directly impacts product performance claims.

Drug Metabolism and CYP450 Interaction Studies: Selective CYP3A4 Probe Inhibitor

Piperine (CAS 7780-20-3) serves as a relatively selective CYP3A4 inhibitor (IC50 5.5 ± 0.7 μM; Ki 5.4 ± 0.3 μM) with minimal off-target activity against CYP2C9 (IC50 89.62 ± 9.17 μM), CYP2D6 (IC50 110.40 ± 3.23 μM), CYP1A2 (IC50 14.19 ± 4.15 μM), and CYP2C19 (IC50 > 29 μM) [1][2]. This 42-fold selectivity ratio for CYP3A4 over CYP2C9 distinguishes piperine from less selective spice-derived CYP inhibitors like capsaicin (6.5-fold selectivity) and curcumin (1.2-fold selectivity) [2]. Pharmaceutical researchers investigating CYP3A4-mediated drug-drug interactions should prioritize piperine as a phytochemical probe compound when cleaner mechanistic interpretation and reduced poly-pharmacology are required relative to alternative spice-derived CYP inhibitors.

Solid Dispersion and Self-Emulsifying Formulation Development: Overcoming Poor Aqueous Solubility

Piperine (CAS 7780-20-3) presents a validated model compound for formulation scientists developing solubility-enhancement technologies for poorly water-soluble natural products. Hot melt extrusion with Soluplus® polymer at 10% w/w drug loading increases piperine aqueous solubility 160-fold and intestinal permeability 122-fold compared to pure piperine [1]. Self-emulsifying drug delivery systems (SEDDS) composed of ethyl oleate, Tween 80, and Transcutol P increase piperine oral bioavailability 5.2-fold (AUC) and Cmax 7.2-fold in rat models, with a relative bioavailability of 625.74% [2]. These quantified performance benchmarks enable formulation scientists to compare novel excipient and processing technologies against established piperine formulation strategies, making piperine an ideal candidate compound for proof-of-concept studies in oral bioavailability enhancement research.

Antimicrobial Efflux Pump Inhibitor Scaffold and Medicinal Chemistry Starting Material

Piperine (CAS 7780-20-3) serves as a validated parent scaffold for medicinal chemistry programs developing novel efflux pump inhibitors (EPIs) targeting multidrug-resistant bacterial infections. Parent piperine potentiates ciprofloxacin activity 4- to 8-fold by inhibiting the NorA efflux pump in Staphylococcus aureus [1]. Structure-activity relationship studies demonstrate that synthetic piperic ester analogues (P3, P9, P10) and amide analogues (PA-1, PA-14) consistently exceed parent piperine activity against Gram-positive and Gram-negative strains [2][3]. Researchers in antimicrobial drug discovery should procure high-purity piperine as a reference starting material and scaffold benchmark, against which novel synthetic EPI candidates can be quantitatively compared for efflux pump inhibitory potency and antibiotic potentiation efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.